
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MMPSB, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. MMPSB has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in maintaining the pH balance of cancer cells. Inhibition of CA IX leads to intracellular acidification, which in turn inhibits the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), a transcription factor that is overexpressed in many types of cancer cells. Inhibition of HIF-1α leads to the inhibition of angiogenesis, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX) and HIF-1α, leading to intracellular acidification and inhibition of angiogenesis, respectively. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX (CA IX) and HIF-1α, making it a potential candidate for the development of anticancer drugs. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted therapies. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Another future direction is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX) and HIF-1α, which can be used as potential anticancer drugs. In addition, the potential application of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the treatment of inflammatory diseases and other pathological conditions should be further explored. Finally, the development of novel drug delivery systems for N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, or N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the development of novel drugs for the treatment of cancer and other pathological conditions.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine to form N-(2-methoxy-5-methylphenyl)-4-chlorobenzenesulfonamide. The intermediate product is then reacted with pyrrolidine-2-one in the presence of triethylamine to form N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is then purified by recrystallization to obtain a white crystalline powder.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. In addition, N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-10-17(24-2)16(12-13)19-25(22,23)15-8-6-14(7-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBYEGXFZIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)

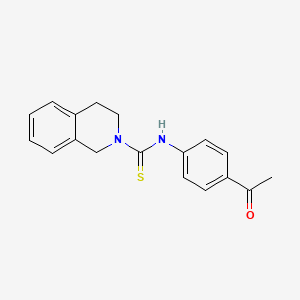
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)
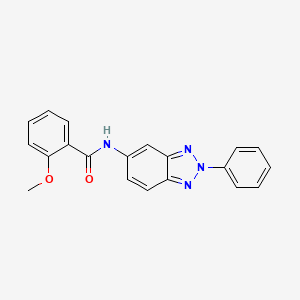
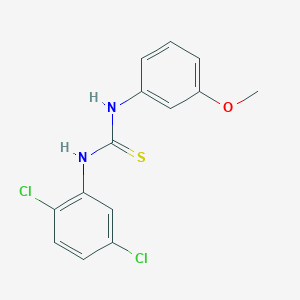

![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
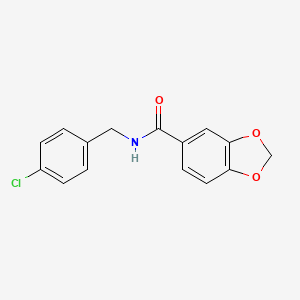
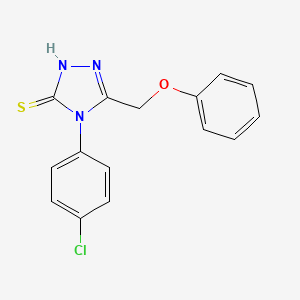
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)